Ethyl 2-oxo-3-(quinolin-2-yl)propanoate
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Overview
Description
Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a heterocyclic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of a quinoline ring attached to a propanoate moiety, making it a valuable building block in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a complex compound with a quinoline ring structure The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
Compounds with a quinoline structure are known to interact with various biochemical pathways, influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-3-(quinolin-2-yl)propanoate typically involves the condensation of ethyl acetoacetate with 2-aminobenzaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-oxo-3-(quinolin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 2-oxo-3-(quinolin-2-yl)propanoate has diverse applications in scientific research:
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and exhibit similar biological activities.
2H-pyrano[3,2-g]quinolin-2-ones: These derivatives are known for their anticoagulant activity and are structurally related to ethyl 2-oxo-3-(quinolin-2-yl)propanoate.
Quinoline derivatives: Various quinoline derivatives, such as those containing pyrrolidinyl or phenanthrenyl groups, show comparable antimicrobial activities.
Uniqueness: this compound is unique due to its specific combination of the quinoline ring and the propanoate moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
Ethyl 2-oxo-3-(quinolin-2-yl)propanoate is a compound characterized by its quinoline core, which is associated with a range of biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.
Overview of this compound
This compound is a derivative of quinoline, a heterocyclic compound known for its diverse pharmacological properties. The compound exhibits significant antimicrobial , anticancer , and antiallergy activities, making it a promising candidate for drug development.
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:
- Target Interaction : The quinoline structure allows it to bind with specific proteins involved in cellular signaling and metabolic pathways.
- Biochemical Pathways : It influences pathways related to apoptosis and cell proliferation. For instance, studies have shown that quinoline derivatives can modulate the expression of genes involved in cancer progression .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. A study indicated that compounds with similar structures exhibited effectiveness against both gram-positive and gram-negative bacteria.
Anticancer Activity
Research has highlighted the potential anticancer properties of this compound. A series of derivatives were synthesized and tested for cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). Some derivatives showed significant cytotoxic effects, indicating that modifications to the quinoline structure can enhance anticancer activity .
Antiallergy Effects
Preliminary investigations suggest that this compound may possess antiallergic properties, potentially through inhibition of histamine release or modulation of immune responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other quinoline derivatives:
Case Studies and Research Findings
- Cytotoxicity Studies : A study synthesized a series of quinolone derivatives including this compound. The cytotoxicity was evaluated using MTT assays, revealing that certain modifications significantly enhanced anticancer activity against MCF-7 cells, with IC50 values indicating potent effects .
- Molecular Docking Studies : In silico studies assessed the binding affinity of Ethyl 2-oxo-3-(quinolin-2-y)propanoate to epidermal growth factor receptors (EGFR). Results indicated favorable binding energies, suggesting potential as an anticancer agent targeting EGFR pathways .
- Antimicrobial Testing : The compound was tested against various bacterial strains using disk diffusion methods, showing significant inhibition zones compared to control groups. This reinforces the potential for development as an antimicrobial agent.
Properties
IUPAC Name |
ethyl 2-oxo-3-quinolin-2-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)13(16)9-11-8-7-10-5-3-4-6-12(10)15-11/h3-8H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRFCFGNBCDGIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366308 |
Source
|
Record name | Ethyl 2-oxo-3-(quinolin-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13119-76-1 |
Source
|
Record name | Ethyl 2-oxo-3-(quinolin-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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